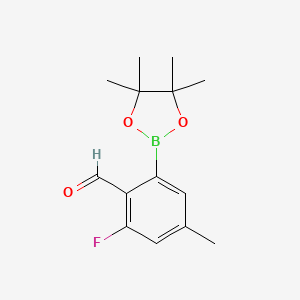

3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester

Description

3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester is a boronic acid derivative in which the boronic acid moiety is protected as a pinacol ester. This compound features a trifunctional aromatic ring with fluorine (electron-withdrawing), formyl (electron-withdrawing), and methyl (electron-donating) substituents. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to the free boronic acid .

Properties

IUPAC Name |

2-fluoro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9-6-11(10(8-17)12(16)7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYHMBXFPAONEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-2-formyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The boronic acid pinacol ester group (Bpin) in this compound enables Suzuki-Miyaura cross-coupling reactions , a key method for forming carbon-carbon bonds. These reactions proceed via oxidative addition of aryl halides to a palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to yield biaryl compounds.

Key Features

-

Reactivity : The presence of fluorine and formyl substituents influences regioselectivity and electronic effects during coupling.

-

Applications : Widely used in pharmaceutical and agrochemical synthesis for constructing complex organic frameworks.

Formyl Group Functionalization

The formyl group (CHO) on the phenyl ring undergoes diverse transformations, expanding the compound’s utility:

-

Reduction : Conversion to primary alcohols (e.g., via NaBH4 or LiAlH4).

-

Oxidation : Formation of carboxylic acids (e.g., using KMnO4 under acidic conditions).

-

Imine/Enamine Formation : Reaction with amines to generate nitrogen-containing derivatives for further elaboration.

Protodeboronation

The boronic ester group can be removed via protodeboronation under acidic or protic conditions (e.g., HCl, water), regenerating the corresponding phenylboronic acid. This step is critical for isolating intermediates or modifying reactivity.

Antimicrobial Activity

Studies on structurally related phenylboronic acids reveal antibacterial and antifungal properties , particularly against Bacillus cereus. The formyl group may enhance binding interactions with microbial targets .

Structural Comparison with Analogues

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2-formyl-4-methylphenylboronic acid | C8H7BClO2 | Chlorine substitution alters reactivity; formyl group retains functionalization potential. |

| 2-Fluoro-5-methylphenylboronic acid pinacol ester | C12H16BFO3 | Lacks formyl group, reducing derivatization options but maintaining Suzuki coupling capability. |

| 4-Fluoro-3-methylphenylboronic acid | C7H6BF | Absence of formyl group limits further functionalization, affecting synthesis flexibility. |

Scientific Research Applications

Synthetic Applications

The compound is primarily utilized in cross-coupling reactions , notably the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals where precise molecular structures are required .

Research indicates that boronic acids, including this compound, exhibit potential biological activities such as anticancer, antibacterial, and antiviral properties. The presence of the fluorine atom may enhance its pharmacological properties by improving metabolic stability or altering binding affinities.

Anticancer Activity

Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. Compounds similar to 3-fluoro-2-formyl-5-methylphenylboronic acid have demonstrated efficacy against various cancer cell lines, including breast and prostate cancers .

Antibacterial Activity

The structural features of this compound may enhance its interaction with bacterial enzymes. Boronic acids are known to inhibit enzymes such as serine proteases, which are critical for bacterial survival .

Antiviral Activity

Emerging research suggests that boronic acids may also possess antiviral properties. This area is still under investigation but shows promise for future therapeutic applications .

Case Studies

- Anticancer Mechanism : A study demonstrated that certain boronic acid derivatives can bind to the active site of proteasomes, inhibiting their function and leading to cell death in cancerous tissues.

- Antibacterial Efficacy : Research highlighted the effectiveness of boronic acids against resistant bacterial strains by targeting specific enzymes involved in bacterial metabolism.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Key Structural Features :

- Fluorine substituent : Enhances metabolic stability and influences electronic properties for cross-coupling reactions.

- Formyl group : A reactive handle for further functionalization (e.g., condensation, reduction).

- Methyl group : Modulates steric and electronic effects.

For example, 3-fluoro-4-formylphenylboronic acid pinacol ester was synthesized with 94% yield using NaBH₄ in methanol .

Structural Analogs and Substituent Effects

The compound’s reactivity, solubility, and applications are influenced by its substituents. Below is a comparison with structurally related phenylboronic acid pinacol esters:

Solubility and Stability

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform (highest) and poor solubility in hydrocarbons, while this compound likely follows this trend .

- Stability : The formyl group may reduce hydrolytic stability compared to esters with methyl or methoxy groups, as aldehydes are prone to oxidation. In contrast, chloro or fluoro substituents enhance stability against metabolic degradation .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The formyl group in this compound may accelerate coupling due to electron-withdrawing effects, similar to nitro or fluoro substituents. However, competing side reactions (e.g., aldehyde oxidation) could occur .

- Comparison with 5-Chloro-2-fluorophenylboronic acid pinacol ester : The latter’s chloro substituent provides higher yields in coupling reactions for TRK inhibitors due to reduced steric hindrance .

Biological Activity

3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester is a boronic acid derivative notable for its unique structural features, including a fluorine atom, a formyl group, and a methyl group on a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.

- Molecular Formula : C12H14BFO3

- Molecular Weight : 264.10 g/mol

- Functional Groups : Boronic acid, pinacol ester, formyl group, fluorine substituent.

The presence of the boronic acid moiety allows for interactions with various biological molecules, which can lead to enzyme inhibition and modulation of biological pathways. The fluorine atom may enhance pharmacological properties by improving metabolic stability and altering binding affinities.

1. Enzyme Inhibition Studies

A study focusing on boronic acids demonstrated their ability to act as inhibitors of serine proteases. The research indicated that the structural modifications, such as the introduction of fluorine or formyl groups, could enhance inhibitory activity. While direct data on this compound was not available, similar compounds have shown promising results in inhibiting target enzymes involved in critical biological processes .

2. Cancer Therapy Applications

Research into the use of boronic acids for cancer therapy has highlighted their potential as modulators of key signaling pathways. For example, studies have shown that certain derivatives can interfere with microtubule dynamics, which is crucial for cell division. This mechanism suggests that this compound could potentially be explored as a therapeutic agent against cancer cells that rely on microtubule stability .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds to provide context on their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2-formyl-4-methylphenylboronic acid | C12H14BClO3 | Contains chlorine instead of fluorine; affects reactivity and biological interactions. |

| 2-Fluoro-5-methylphenylboronic acid pinacol ester | C12H15BFO3 | Similar structure but different substitution pattern; impacts synthesis applications. |

| 4-Fluoro-3-methylphenylboronic acid | C12H14BFO2 | Lacks the formyl group; alters chemical behavior significantly. |

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-2-formyl-5-methylphenylboronic acid pinacol ester?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling, where a halogenated precursor (e.g., 3-fluoro-2-formyl-5-methylbromobenzene) reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C. Key intermediates should be monitored via TLC (Rf ~0.5 in hexane/EtOAc 7:3). Post-reaction, purification via silica gel chromatography (gradient elution with hexane/EtOAc) is critical to isolate the boronic ester .

Q. How to purify this compound to >95% purity?

Methodological Answer: Recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) or preparative HPLC (C18 column, 0.1% formic acid in water/acetonitrile) is effective. Purity should be confirmed via reverse-phase HPLC (retention time ~12–14 min under gradient conditions) and ¹H NMR (absence of residual pinacol or aryl halide peaks at δ 1.2–1.4 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the formyl proton (δ ~9.8–10.2 ppm) and boronic ester pinacol methyl groups (δ ~1.3 ppm).

- HRMS (ESI+) : Expected [M+H]+ m/z ~292.1 (C₁₄H₁₈BFO₃).

- IR : Validate the carbonyl stretch (C=O at ~1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing formyl group activates the boronic ester for Suzuki-Miyaura coupling but may require optimized conditions (e.g., higher catalyst loading or microwave assistance) to prevent side reactions. In Heck or Sonogashira reactions, the formyl group can participate in subsequent condensations (e.g., with amines), enabling one-pot multifunctionalization .

Q. What analytical strategies address conflicting NMR data for chiral derivatives of this compound?

Methodological Answer: Chiral derivatization using (R)-α-methylbenzylamine followed by ¹⁹F NMR analysis resolves enantiomers. The fluorine atom’s chemical shift anisotropy (CSA) and coupling constants (²J/³J) differentiate diastereomers. For ambiguous signals, variable-temperature NMR (VT-NMR) or COSY/NOESY experiments can clarify conformational dynamics .

Q. How stable is this boronic ester under aqueous or basic conditions?

Methodological Answer: Stability studies show hydrolysis occurs at pH >10 (t₁/₂ ~2–4 hrs). For aqueous-phase reactions (e.g., bioconjugation), use buffered solutions (pH 7–8) with co-solvents (e.g., DMF) to minimize degradation. Monitor hydrolysis via ¹¹B NMR (boronic acid signal at δ ~30 ppm vs. ester at δ ~18 ppm) .

Q. What strategies mitigate protodeboronation during cross-coupling with electron-deficient partners?

Methodological Answer: Protodeboronation is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.